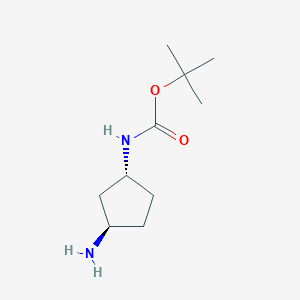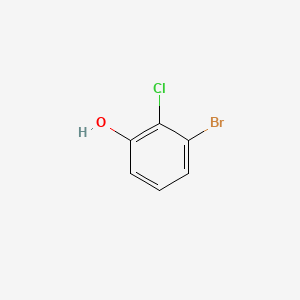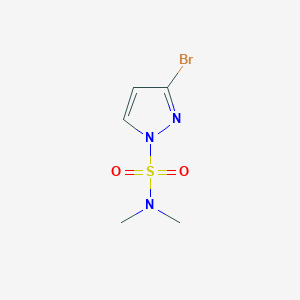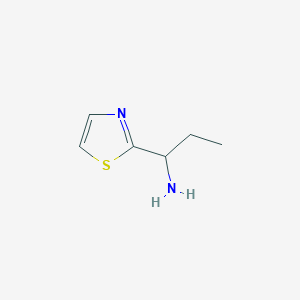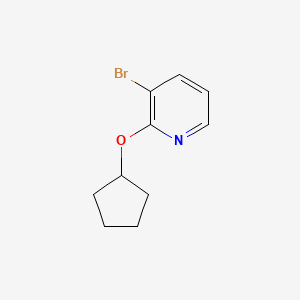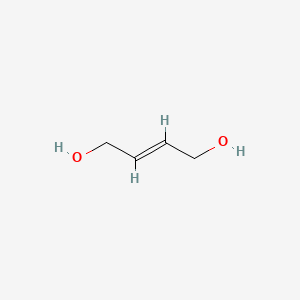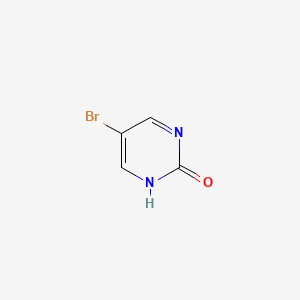
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
描述
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a fluorinated amino acid with the molecular formula C4H6F3NO2 and a molecular weight of 157.09 g/mol . This compound is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.
作用机制
Target of Action
It’s known that similar compounds can act on enzymes such as amidases and proteinases .
Mode of Action
It’s known that similar compounds can act as inhibitors of certain enzymes . For instance, they can inhibit the activity of amidases, which catalyze the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia .
Biochemical Pathways
It’s known that similar compounds can affect the pathways involving amidases .
Result of Action
It’s known that similar compounds can inhibit the activity of certain enzymes, which can have downstream effects on various biochemical processes .
Action Environment
It’s known that similar compounds can exhibit high substrate tolerance and extreme thermostability .
生化分析
Biochemical Properties
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly as a probe in monitoring protease digestion of peptides . It interacts with various enzymes, including proteases, which are crucial for protein degradation and processing. The trifluoromethyl group in its structure enhances its stability and resistance to enzymatic degradation, making it a valuable tool for studying enzyme kinetics and mechanisms.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of specific signaling proteins, leading to alterations in cellular responses. Additionally, its impact on gene expression can result in changes in protein synthesis and metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of its use. The trifluoromethyl group in its structure allows it to form stable complexes with target proteins, thereby influencing their activity. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time . Its stability and resistance to degradation make it suitable for long-term studies. It is essential to monitor its concentration and activity over time to ensure consistent results. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, highlighting its potential for long-term biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent . At lower doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular stress and apoptosis. It is crucial to determine the optimal dosage range for specific applications to avoid adverse effects while maximizing its biochemical benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that regulate amino acid metabolism and protein synthesis. The presence of the trifluoromethyl group can influence the metabolic flux and levels of metabolites, providing insights into the regulation of metabolic processes. This compound’s unique structure allows it to serve as a valuable tool for studying metabolic pathways and their regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target compartments, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function It can be directed to specific compartments or organelles through targeting signals and post-translational modifications This localization can influence its interactions with biomolecules and its overall biochemical effects
准备方法
The synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid typically involves multiple steps, including fluoridation, hydrolysis, and acidification . One common synthetic route starts with 2,2-dimethyl-malonic acid monomethyl ester as the raw material. The process involves:
Fluoridation: Introduction of fluorine atoms using reagents like sulfur tetrafluoride (SF4).
Hydrolysis: Conversion of ester groups to carboxylic acids using water or aqueous acids.
Acidification: Final adjustment of pH to obtain the desired amino acid.
Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve higher yields and purity.
化学反应分析
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxo compounds.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amino acids.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique fluorinated structure.
相似化合物的比较
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid can be compared with other fluorinated amino acids, such as:
3,3,3-Trifluoro-2,2-dimethylpropionic acid: Used in similar applications but differs in its structural configuration.
®-Trifluoromethylalanine: Another fluorinated amino acid with distinct stereochemistry and applications.
The uniqueness of this compound lies in its specific trifluoromethyl group positioning, which imparts unique reactivity and stability compared to its analogs.
属性
IUPAC Name |
2-amino-3,3,3-trifluoro-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQBFDPQDFDHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907260 | |
| Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-23-1, 55601-02-0, 102210-02-6 | |
| Record name | 3,3,3-Trifluoro-2-methylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoro-2-aminoisobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055601020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




